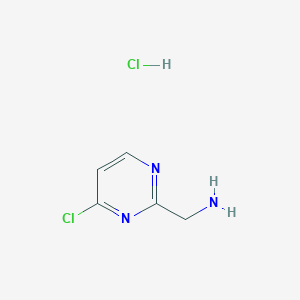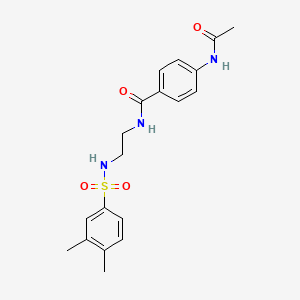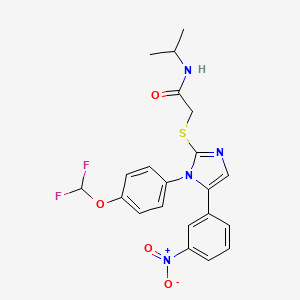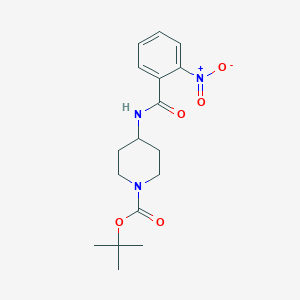![molecular formula C21H26N2O3 B2869571 1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone CAS No. 477328-89-5](/img/structure/B2869571.png)
1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Methoxyphenyl)piperazine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is air-sensitive and should be stored under nitrogen .
Molecular Structure Analysis
The molecular formula of “1-(4-Methoxyphenyl)piperazine” is C11H16N2O, and its molecular weight is 192.26 g/mol . The IUPAC name is 1-(4-methoxyphenyl)piperazine .Physical And Chemical Properties Analysis
“1-(4-Methoxyphenyl)piperazine” is soluble in water, methanol, and toluene . It has a melting point range of 42°C to 47°C .Applications De Recherche Scientifique
Serotonin Receptor Antagonism
- Research by Raghupathi et al. (1991) explored analogues of the 5-HT1A serotonin antagonist, focusing on structure-affinity relationship studies to improve selectivity. Their study provides insights into the modifications enhancing 5-HT1A affinity and selectivity, important for understanding the pharmacological activity of similar compounds (Raghupathi et al., 1991).
Antiproliferative Activity and Lipophilicity Reduction
- Abate et al. (2011) discussed analogues of σ receptor ligand with reduced lipophilicity for potential use as positron emission tomography radiotracers. This research is significant in oncology, highlighting the balance between lipophilicity and biological activity (Abate et al., 2011).
Antimicrobial Activities
- A study by Bektaş et al. (2007) on novel 1,2,4-triazole derivatives, involving methoxyphenyl piperazine components, revealed antimicrobial properties. This research contributes to the development of new antimicrobial agents (Bektaş et al., 2007).
Dopamine Uptake Inhibition
- Ironside et al. (2002) focused on the scale-up synthesis of dopamine uptake inhibitor GBR-12909, which includes methoxyphenyl piperazine components. The development of such compounds is crucial for neurological and psychiatric drug research (Ironside et al., 2002).
Fluorescent Ligands for 5-HT1A Receptors
- Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with fluorescent properties, targeting 5-HT1A receptors. This research is significant for imaging and studying receptor localization (Lacivita et al., 2009).
Crystal Structure and Biological Activity
- Huang et al. (2015) conducted a study on the crystal structure and biological activity of a compound involving a methoxyphenyl piperazine component. The focus on structure-activity relationships is crucial in drug design (Huang et al., 2015).
Receptor Antagonists and Imaging Agents
- Chaturvedi et al. (2018) explored methoxyphenyl piperazine-dithiocarbamate capped silver nanoparticles for targeted optical imaging, demonstrating the potential of such compounds in bioimaging and receptor targeting (Chaturvedi et al., 2018).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-7-3-17(4-8-19)21(24)11-12-22-13-15-23(16-14-22)18-5-9-20(26-2)10-6-18/h3-10H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZJKJQJKVPUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477328-89-5 |
Source


|
| Record name | 1-(4-METHOXYPHENYL)-3-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2869489.png)




![4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2869498.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide](/img/structure/B2869500.png)


![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869506.png)
![2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869508.png)
